

Application of Diphosphenes in Alkyne Cyclotrimerization: A Detailed Guide

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Compound of Interest

Compound Name: *Diphosphene*

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Introduction

The [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for the synthesis of substituted benzene rings, which are core structures in many pharmaceuticals, functional materials, and natural products. This reaction typically requires a transition metal catalyst to overcome the kinetic barrier. Among the various catalytic systems, those based on nickel complexes with **diphosphene** ligands have shown significant promise. **Diphosphene** ligands, with their tunable steric and electronic properties, play a crucial role in determining the activity and selectivity of the catalyst.

This document provides detailed application notes and protocols for the use of **diphosphene** ligands in nickel-catalyzed alkyne cyclotrimerization, with a focus on a highly effective system utilizing an adaptive diphosphine-benzophenone ligand. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of organic synthesis and catalysis.

Data Presentation

The following tables summarize the quantitative data for the nickel-catalyzed cyclotrimerization of various terminal alkynes using different **diphosphene**-based catalysts. The data highlights the superior performance of the hemilabile **diphosphene**-ketone ligand (*p*-tolL1) in terms of yield and regioselectivity.

Table 1: Cyclotrimerization of Phenylacetylene with Different Catalysts

| Catalyst | Ligand | Yield (%) | Regioselectivity (1,2,4- : 1,3,5-) |
|--------------|---|-----------|---------------------------------------|
| p-tol1 | p-tolL1 (hemilabile diphosphene-ketone) | 90.2 | 91:7 |
| p-tol2 | p-tolL2 (tridentate triphosphine) | 3.1 | 62:38 |
| Ph3 | PhL3 (bidentate diphosphine ether) | 2.8 | - |
| rac-BINAP-Ni | rac-BINAP | 4.6 | 70:30 |

Table 2: Cyclotrimerization of Various Alkynes Catalyzed by p-tol1

| Alkyne Substrate | Product | Yield (%) | Regioselectivity (1,2,4- : 1,3,5-) |
|-----------------------|---------------------------------------|-----------|---------------------------------------|
| Phenylacetylene | 1,2,4-Triphenylbenzene | 90.2 | 91:7 |
| Methyl propiolate | Trimethyl 1,2,4-benzenetricarboxylate | 90.2 | 91:7 |
| 1-Hexyne | 1,2,4-Tri-n-butylbenzene | 75.0 | >99:1 |
| 3,3-Dimethyl-1-butyne | 1,2,4-Tri-tert-butylbenzene | 85.0 | >99:1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments, including the synthesis of the catalyst and the general procedure for the alkyne cyclotrimerization.

Synthesis of the Nickel Catalyst [(p-tolL1)Ni(BPI)] (p-tol1)

The catalyst precursor, a nickel(0) complex bearing the adaptive **diphosphene**-benzophenone ligand, is synthesized as follows:

Materials:

- 2,2'-bis(di-p-tolylphosphino)benzophenone (p-tolL1)
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]
- Benzophenone imine (BPI)
- Toluene, anhydrous

Procedure:

- In a nitrogen-filled glovebox, dissolve 2,2'-bis(di-p-tolylphosphino)benzophenone (p-tolL1) (1 equivalent) in anhydrous toluene.
- To this solution, add Ni(cod)2 (1 equivalent) and benzophenone imine (BPI) (1 equivalent).
- Stir the reaction mixture at room temperature.
- The formation of the complex [(p-tolL1)Ni(BPI)] (p-tol1) can be monitored by ^{31}P NMR spectroscopy.
- The product can be isolated by precipitation and filtration, followed by washing with a non-coordinating solvent like pentane and drying under vacuum.

General Protocol for Alkyne Cyclotrimerization

The following is a general procedure for the [2+2+2] cyclotrimerization of terminal alkynes using the p-tol1 catalyst.[\[1\]](#)[\[2\]](#)

Materials:

- Nickel catalyst p-tol1 (0.05 mol%)
- Terminal alkyne (1 equivalent)

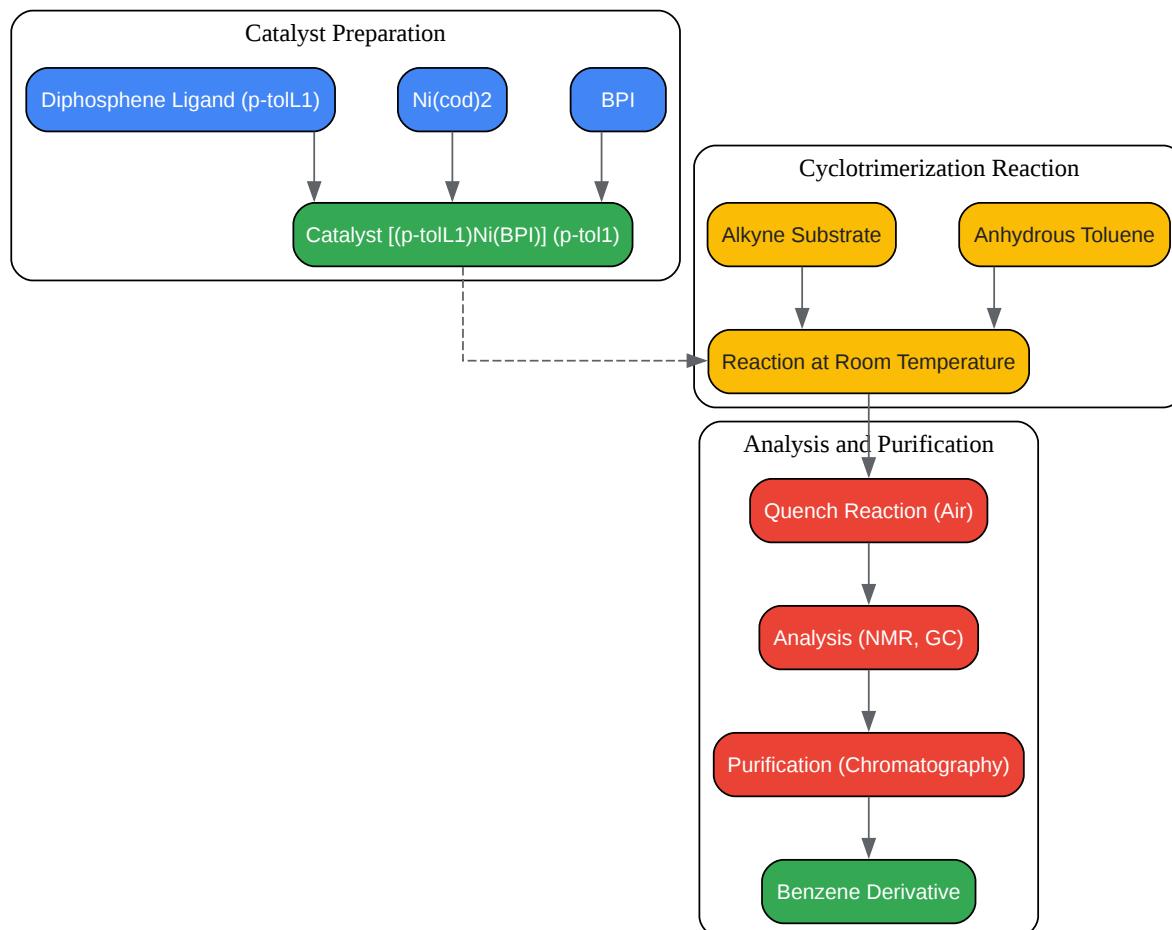
- Toluene, anhydrous

Procedure:

- In a nitrogen-filled glovebox, weigh the nickel catalyst p-tol1 (e.g., 1 mg, 1.2 μ mol for a 2.37 mmol scale reaction) into a reaction vessel.
- Add anhydrous toluene (e.g., 3 mL) to dissolve the catalyst.
- In a separate vial, prepare a solution of the terminal alkyne (e.g., 232 mg, 2.37 mmol of ethyl propiolate) in anhydrous toluene (e.g., 3 mL).
- Slowly add the alkyne solution to the catalyst solution over 1 minute with stirring.
- Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).
- Upon completion, the reaction can be quenched by opening the vessel to air.
- The product mixture can be analyzed by techniques such as NMR spectroscopy and gas chromatography to determine the yield and regioselectivity. The product can be purified by column chromatography.

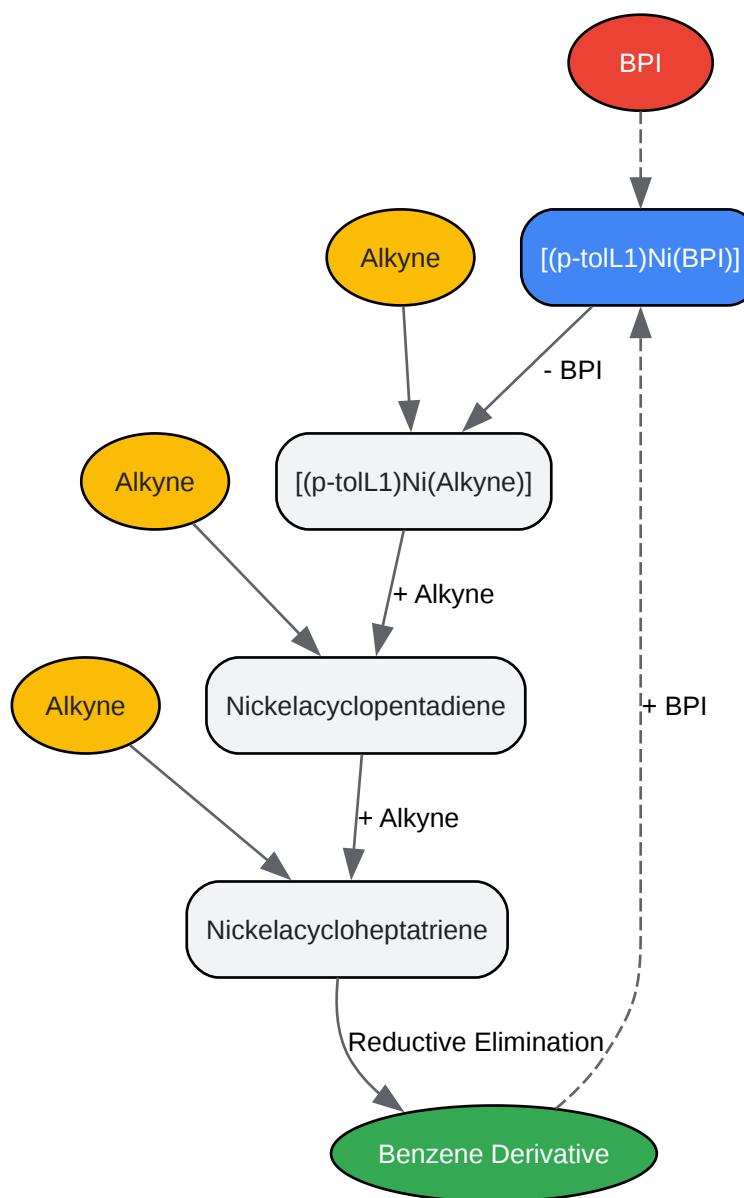
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the **diphosphene**-nickel catalyzed alkyne cyclotrimerization.



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Caption: Experimental workflow for **diphenylphosphine**-catalyzed alkyne cyclotrimerization.



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Caption: Proposed catalytic cycle for nickel-catalyzed alkyne cyclotrimerization.

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